molecular formula C15H17N3O B2659023 3-Amino-4-(benzyl(methyl)amino)benzamide CAS No. 1153119-36-8

3-Amino-4-(benzyl(methyl)amino)benzamide

Cat. No.: B2659023
CAS No.: 1153119-36-8
M. Wt: 255.321
InChI Key: DKYVCKMAKPFZOR-UHFFFAOYSA-N
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Description

3-Amino-4-(benzyl(methyl)amino)benzamide is a small molecule benzamide derivative with the CAS Number 1153119-36-8 and a molecular weight of 255.32 g/mol. Its molecular formula is C 15 H 17 N 3 O . This compound is provided with a high purity level of 98% . Benzamide scaffolds are of significant interest in medicinal chemistry and drug discovery research. They are frequently explored as core structures in the development of novel bioactive molecules . Specifically, substituted benzamides have been identified as key pharmacophores in the discovery of agonists for G protein-coupled receptors (GPCRs), which are important therapeutic targets for neurological disorders . The structure of this compound, featuring both amino and benzyl(methyl)amino substituents, makes it a versatile building block for further chemical elaboration and structure-activity relationship (SAR) studies. Researchers are advised to handle this material in accordance with laboratory safety protocols. Safety information indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . The recommended precautionary measures include using personal protective equipment and handling only in a well-ventilated area . Please Note: This product is labeled 'For Research Use Only'. It is intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-[benzyl(methyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-18(10-11-5-3-2-4-6-11)14-8-7-12(15(17)19)9-13(14)16/h2-9H,10,16H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYVCKMAKPFZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 3-Amino-4-(benzyl(methyl)amino)benzamide Core

The construction of the core structure of this compound involves a series of carefully orchestrated reactions to ensure the correct placement of the amino, benzyl(methyl)amino, and carboxamide groups.

The regioselective functionalization of the benzene (B151609) ring is critical in the synthesis of polysubstituted benzamides. Directing group effects and the careful choice of reaction conditions are paramount. For a molecule with the substitution pattern of this compound, a plausible synthetic strategy would involve the regioselective functionalization of a pre-existing substituted benzene derivative. nih.gov

One potential approach begins with a starting material where the relative positions of key functional groups can direct subsequent substitutions. For instance, employing a starting material with existing functional groups that guide electrophilic or nucleophilic aromatic substitution to the desired positions is a common strategy. The steric and electronic properties of substituents on the aromatic ring play a crucial role in determining the regioselectivity of the reaction. nih.gov In the context of benzamides, ortho- and meta-substituents can direct further functionalization to specific, less sterically hindered positions. bohrium.com

Computational calculations of the aromatic hydrogen pKa values can also aid in predicting and rationalizing the preferred sites of metalation and subsequent functionalization. nih.gov

The formation of the benzamide (B126) moiety is a cornerstone of the synthesis. This is typically achieved through the reaction of a carboxylic acid or its derivative with an amine. researchgate.net A variety of activating agents can be employed to facilitate this amide bond formation, including carbodiimides and phosphonium-based reagents. researchgate.net

Direct amidation of a corresponding benzoic acid derivative is a common method. Boron-mediated amidation reactions, for example, have gained considerable attention. acs.org These reactions can often be carried out under mild conditions. acs.org Another approach is oxidative amidation, where an aldehyde is converted to an amide in the presence of an amine and an oxidizing agent. researchgate.net This method provides an alternative route to N-substituted benzamides. researchgate.net

The table below summarizes various approaches to benzamide synthesis.

Reaction TypeKey ReagentsAdvantages
Direct Amidation Carboxylic Acid, Amine, Coupling Agent (e.g., DCC, EDC)Wide substrate scope
From Acyl Chlorides Acyl Chloride, AmineHigh reactivity
Oxidative Amidation Aldehyde, Amine, Oxidant (e.g., TBHP)Alternative to carboxylic acid-based methods researchgate.net
Boron-Mediated Amidation Carboxylic Acid, Amine, Boron Reagent (e.g., B(OCH₂CF₃)₃)Mild reaction conditions acs.org

The introduction of the benzyl(methyl)amino group is effectively achieved through reductive amination. masterorganicchemistry.com This powerful transformation involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comresearchgate.net

To form the N-benzyl-N-methylamino group, a two-step sequence can be envisioned. First, reductive amination of a suitable precursor with benzylamine, followed by a second reductive amination or alkylation with formaldehyde (B43269) or a methylating agent. masterorganicchemistry.com Alternatively, N-methylbenzylamine can be directly used in a reductive amination reaction with a suitable carbonyl precursor. mdma.ch

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. masterorganicchemistry.com The Eschweiler-Clarke reaction is a specific method for the methylation of primary or secondary amines using formaldehyde and formic acid. youtube.com

The following table outlines common reducing agents used in reductive amination.

Reducing AgentCharacteristics
Sodium Borohydride (NaBH₄) Common, mild reducing agent
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines in the presence of carbonyls masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, often used for acid-sensitive substrates
α-Picoline-borane Can be used in various solvents, including water organic-chemistry.org

Development of Novel Synthetic Routes

Recent advances in synthetic chemistry offer more efficient and sustainable methods for the synthesis of benzamide derivatives.

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool in chemical synthesis, offering advantages in terms of safety, scalability, and reaction control. acs.orgresearchgate.net The application of flow chemistry to the synthesis of benzamides allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. acs.org

The on-demand generation of reactive intermediates can be safely handled in a continuous flow system. youtube.com This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. amt.uk Multi-step syntheses can be "telescoped" in a continuous flow setup, where consecutive reactions are carried out in a single, uninterrupted sequence, minimizing manual work-up operations. researchgate.netyoutube.com The synthesis of N-(3-amino-4-methylphenyl)benzamide has been successfully demonstrated using microreactor technology, highlighting the potential of flow chemistry in this area. researchgate.net

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.innih.gov The principle behind microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com

The synthesis of benzamides has been shown to be amenable to microwave irradiation. researchgate.net For instance, the microwave-assisted ring opening of oxazolones by amines provides a rapid and efficient route to benzamide derivatives. researchgate.net Microwave-assisted direct amidation of carboxylic acids and amines, sometimes under solvent-free conditions, represents a green and efficient synthetic protocol. nih.gov This technique has been successfully applied to the synthesis of a variety of amides, demonstrating its broad applicability. nih.gov The hydrolysis of benzamide to benzoic acid, a related transformation, is significantly accelerated under microwave conditions. rasayanjournal.co.inyoutube.com

The following table provides a comparison of conventional and microwave-assisted synthesis for a representative benzamide synthesis.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours rasayanjournal.co.inresearchgate.net
Energy Efficiency LowerHigher rasayanjournal.co.in
Yield VariableOften improved rasayanjournal.co.in
Side Reactions More prevalentOften reduced rasayanjournal.co.in

Green Chemistry Approaches for Benzamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzamides to reduce the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. For the synthesis of benzimidazole (B57391) derivatives, which share structural motifs with substituted benzamides, microwave irradiation has been shown to be a simple, fast, and efficient method. rjptonline.org This technique can significantly reduce reaction times from hours to seconds. rjptonline.org

The choice of solvent is another critical aspect of green benzamide synthesis. Research into "green" solvents has identified alternatives to commonly used volatile organic compounds. For instance, 4-formylmorpholine (4FM) has been proposed as an attractive and environmentally friendly solubilizer for benzamides, comparable to traditional solvents like DMSO and DMF. mdpi.com The use of water or mixtures of water and ethanol (B145695) can also provide a greener reaction medium for certain electrochemical syntheses of benzamide derivatives. rsc.org

Catalysis plays a pivotal role in green synthesis. The use of non-toxic and recyclable catalysts is a key objective. For example, ammonium (B1175870) chloride has been used as an economical and green catalyst for the one-pot synthesis of 2-substituted benzimidazoles. chemmethod.com Similarly, zinc triflate and zinc acetate (B1210297) have been employed as efficient catalysts for benzimidazole synthesis in environmentally friendly solvents like ethanol or even at room temperature. chemmethod.com

Below is a table summarizing some green chemistry approaches applicable to benzamide synthesis.

Green Chemistry PrincipleApplication in Benzamide SynthesisAdvantages
Alternative Energy Sources Microwave IrradiationReduced reaction times, higher yields, cleaner reactions. rjptonline.org
Safer Solvents Use of 4-formylmorpholine (4FM), water, or ethanol.Reduced toxicity and environmental impact. mdpi.comrsc.org
Catalysis Use of ammonium chloride, zinc triflate, or zinc acetate.Economical, non-toxic, and efficient. chemmethod.com

Synthesis of Analogues and Derivatives of the Chemical Compound

The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of analogues and derivatives. These modifications can be targeted at the amino and benzyl(methyl)amino substituents, the benzamide nitrogen, or through the introduction of heterocyclic moieties.

Modification of the Amino and Benzyl(methyl)amino Substituents

The primary amino group at the 3-position and the tertiary amino group at the 4-position are prime targets for structural modification. The primary amino group can undergo a variety of reactions, including acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. These Schiff bases can be further modified, for example, by reduction to secondary amines.

The N-benzyl(methyl)amino group can also be modified. The benzyl (B1604629) group can be removed via catalytic hydrogenation, which would yield a secondary amine. This secondary amine could then be reacted with a variety of electrophiles to introduce different substituents. Alternatively, the entire benzyl(methyl)amino group could be replaced through a nucleophilic aromatic substitution reaction on a suitable precursor. The introduction of N-methyl amino acids into peptide sequences has been shown to enhance stability against enzymatic degradation, a strategy that could be conceptually applied to modify the properties of this benzamide. mdpi.com

The following table outlines potential modifications of the amino and benzyl(methyl)amino substituents.

SubstituentType of ModificationPotential Reagents
3-Amino Group AcylationAcid chlorides, acid anhydrides
AlkylationAlkyl halides
Schiff Base FormationAldehydes, ketones
4-(Benzyl(methyl)amino) Group DebenzylationH₂, Pd/C
N-Dealkylation/N-AlkylationVarious electrophiles after debenzylation

Derivatization at the Benzamide Nitrogen

Derivatization of the primary amide of the benzamide moiety can be challenging but offers another avenue for creating analogues. While primary amides are generally less nucleophilic than amines, they can be alkylated or arylated under specific conditions. For instance, N-substituted benzamide derivatives have been synthesized as part of research into novel anti-tumor agents. nih.govresearchgate.net

The synthesis of N-substituted benzamides often involves the reaction of a carboxylic acid or its derivative with a primary or secondary amine. In the context of this compound, derivatization would likely start from the corresponding benzoic acid precursor, which would then be coupled with a variety of amines to generate a library of N-substituted benzamides.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic moieties into drug candidates is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. jchr.orgopenmedicinalchemistryjournal.com The amino groups of this compound can serve as synthetic handles for the construction or attachment of heterocyclic rings.

For example, the 3-amino group could be used in condensation reactions with dicarbonyl compounds to form various heterocycles. One common reaction is the condensation of an o-phenylenediamine (B120857) with an aldehyde to form a benzimidazole ring. chemmethod.com While the amino groups in the target compound are not ortho to each other, similar principles of condensation and cyclization can be applied with appropriate reagents to construct different heterocyclic systems. Heterocyclic compounds are known to play crucial roles in a wide range of biological processes and are integral components of many pharmaceuticals. jchr.orgnih.gov

Mechanistic Studies of Synthetic Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and predicting the formation of byproducts.

Elucidation of Reaction Pathways and Intermediates

A plausible synthetic route to this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction as a key step. In this scenario, a 4-halo-3-nitrobenzamide would react with N-methylbenzylamine. The electron-withdrawing nitro group in the ortho position to the leaving group (the halogen) activates the aromatic ring towards nucleophilic attack.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. nih.gov The first step involves the attack of the nucleophile (N-methylbenzylamine) on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of the ortho-nitro group is critical for stabilizing this intermediate by delocalizing the negative charge. masterorganicchemistry.com The second step is the elimination of the leaving group, which restores the aromaticity of the ring. The formation of the Meisenheimer complex is usually the rate-determining step. masterorganicchemistry.com

Recent studies have shown that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with less-activated aromatic systems. nih.govnih.gov The exact mechanism can be influenced by the nature of the nucleophile, the leaving group, the solvent, and the substituents on the aromatic ring. nih.gov

The final step in the synthesis would be the reduction of the nitro group to the primary amine at the 3-position. This is a standard transformation that can be achieved with a variety of reducing agents, such as catalytic hydrogenation or metal-acid combinations.

The following table summarizes the key steps and intermediates in a likely synthetic pathway.

Reaction StepReactantsKey IntermediateMechanism
Nucleophilic Aromatic Substitution 4-halo-3-nitrobenzamide + N-methylbenzylamineMeisenheimer ComplexSNAr (Addition-Elimination)
Nitro Group Reduction 3-Nitro-4-(benzyl(methyl)amino)benzamide + Reducing Agent-Reduction

Kinetic Studies of Benzamide-Forming Reactions

Detailed kinetic studies, including specific rate constants, reaction orders, and activation energies for the formation of this compound, are not extensively documented in the publicly available scientific literature. While general principles of amide bond formation are well-established, specific quantitative data on the reaction kinetics for this particular molecule could not be retrieved.

General methodologies for studying the kinetics of benzamide formation often involve monitoring the concentration of reactants or products over time using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These studies would typically investigate the influence of various parameters on the reaction rate, including:

Temperature: To determine the activation energy of the reaction.

Concentration of reactants: To establish the reaction order with respect to each component.

Catalyst type and concentration: To quantify the catalytic effect on the reaction rate.

Solvent polarity and properties: To understand the role of the reaction medium.

Without specific experimental data, a quantitative analysis of the formation kinetics of this compound cannot be provided. Further empirical research would be required to establish a detailed kinetic profile for its synthesis.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Features

The pharmacophore of a molecule represents the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For 3-Amino-4-(benzyl(methyl)amino)benzamide , the key pharmacophoric features can be attributed to its three main components: the benzamide (B126) core, the 3-amino group, and the 4-(benzyl(methyl)amino) moiety.

Role of the Benzamide Core in Molecular Recognition

The benzamide core is a common scaffold in medicinal chemistry and is known to participate in various non-covalent interactions with biological targets. The aromatic ring can engage in π-π stacking and hydrophobic interactions, while the amide group is a potent hydrogen bond donor and acceptor. The planarity of the benzamide core provides a rigid framework for the presentation of substituents in a defined spatial orientation, which is crucial for molecular recognition by a receptor or enzyme.

In a series of 3-substituted benzamide derivatives developed as Bcr-Abl kinase inhibitors, the benzamide core was essential for maintaining the necessary interactions within the kinase domain nih.gov. The amide portion often forms critical hydrogen bonds with the hinge region of kinases, a common binding motif for this class of inhibitors.

Contribution of the 3-Amino Group

Studies on 3-substituted benzamide derivatives have shown that the introduction of a substituent at this position can significantly modulate biological activity. For instance, in a series of serotonin 5-HT4 receptor agonists, the introduction of small alkyl groups at the 3-position of the benzamide ring led to a slight enhancement of agonistic activity nih.gov. This suggests that the 3-position is sensitive to substitution and that an amino group, with its hydrogen bonding capabilities, could play a significant role in receptor binding.

Influence of the 4-(Benzyl(methyl)amino) Moiety

The 4-(benzyl(methyl)amino) moiety is a complex substituent that can influence the molecule's properties in several ways. The tertiary amine introduces a basic center, which can be protonated at physiological pH, allowing for ionic interactions. The benzyl (B1604629) group adds a significant hydrophobic element, which can engage in van der Waals and hydrophobic interactions with the target. The N-methyl group can also impact the conformation and basicity of the amino group.

The presence of a benzyl group is a common feature in many biologically active compounds. In a series of N-benzyl-2-fluorobenzamide derivatives, the benzyl group was found to occupy the ATP-binding pocket of EGFR, contributing to the dual inhibitory activity of the compounds nih.gov. This highlights the importance of the benzyl group in anchoring the molecule within a binding site. Furthermore, N-methylation can have a profound impact on the conformational flexibility and biological activity of a molecule. N-methylation of peptides has been shown to influence their conformation and can lead to improved membrane transport and activity mdpi.com.

Impact of Substituent Modifications on Molecular Interactions

The modification of substituents on the This compound scaffold is a key strategy in optimizing its biological activity. The nature of these substituents, whether aromatic or aliphatic, and their stereochemical orientation can have a profound impact on the molecule's interactions with its biological target.

Effects of Aromatic and Aliphatic Substituents on Activity

The substitution pattern on the aromatic rings of the benzyl group and the benzamide core can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity.

In a study of 4-amino-N-(4-aminophenyl)benzamide analogues, the nature of the aromatic and heterocyclic substituents was found to be critical for activity nih.gov. For instance, tricyclic moieties like acridine were found to decrease activity, while bicyclic substituents such as quinoline were well-tolerated. This underscores the sensitivity of the binding pocket to the size and shape of aromatic substituents.

The following table summarizes the effects of different substituents on the activity of various benzamide derivatives, providing insights into potential modifications for This compound .

Compound Series Substituent Modification Effect on Activity Reference
Serotonin 5-HT4 Receptor AgonistsIntroduction of propyl or allyl group at the 3-position of benzamideSlight enhancement of agonistic activity nih.gov
Bcr-Abl Kinase Inhibitors3-halogenated and 3-trifluoromethylated benzamidesHighly potent inhibition nih.gov
DNA Methyltransferase InhibitorsMethylene or carbonyl linker to the quinoline moietyDramatically decreased activity nih.gov
DNA Methyltransferase InhibitorsTricyclic moieties (e.g., acridine) as substituentsDecreased activity nih.gov
DNA Methyltransferase InhibitorsBicyclic substituents (e.g., quinoline)Well-tolerated nih.gov

Stereochemical Considerations in Benzamide Derivatives

Stereochemistry plays a crucial role in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. While This compound itself is not chiral, the introduction of chiral centers through substituent modification would necessitate a thorough evaluation of the stereochemical requirements for activity.

The conformation of the benzamide group can be influenced by the stereochemistry of adjacent chiral substituents. This can lead to "matched" and "mismatched" pairs of isomers with different biological activities. Such stereochemical control can be a powerful tool in the design of selective and potent drug candidates. For example, in antimicrobial peptides, the substitution of cationic amino acid residues with different stereochemistry can impact their helical structure and, consequently, their antimicrobial and hemolytic activities mdpi.com.

Linker Chemistry and Conformational Flexibility

The single bonds within the -N(CH₃)-CH₂- portion of the linker permit significant rotational freedom. This allows the benzyl and benzamide rings to orient themselves in numerous ways relative to each other. The optimal conformation for biological activity is one that maximizes favorable interactions with the target protein's binding site. Altering the linker, for instance by introducing rigidity through cyclic structures or changing its length, can have profound effects on activity. A systematic exploration of linker chemistry is a common strategy to fine-tune the pharmacological profile of a lead compound. For example, opening a ring in a scaffold can increase flexibility and potentially improve efficacy by allowing for better adaptation to the target's binding pocket. chemrxiv.org

Rational Design of Novel Benzamide Scaffolds

The development of novel benzamide scaffolds is a key strategy in medicinal chemistry to discover compounds with improved properties. nih.govnih.gov Starting from a known active molecule like this compound, rational design principles are applied to create new molecular frameworks that may offer enhanced activity, better selectivity, or more favorable pharmacokinetic profiles.

Scaffold Hopping Strategies

Scaffold hopping is an advanced drug design strategy used to identify structurally novel compounds that retain the biological activity of the original molecule. unipa.itresearchgate.net This approach involves replacing the central molecular core (the scaffold) with a different one while preserving the essential pharmacophoric features responsible for target interaction. For this compound, the aminobenzamide core could be replaced by various bioisosteric rings.

This strategy can lead to the discovery of compounds with entirely new intellectual property, improved properties, and potentially different side-effect profiles. nih.gov For instance, replacing the benzamide with a quinazoline or a benzimidazole (B57391) could yield novel chemotypes. nih.gov

Table 1: Hypothetical Scaffold Hopping from this compound

Original ScaffoldPotential Replacement ScaffoldsRationale
AminobenzamideAminoquinazolineMaintain aromatic and hydrogen bonding features.
AminobenzamideBenzimidazoleIntroduce different electronic properties and vector projections of key functional groups.
AminobenzamideIndoleAlter the core ring system while potentially maintaining key interactions.

This table is for illustrative purposes and presents hypothetical examples of scaffold hopping.

Fragment-Based Drug Discovery (FBDD) Principles Applied to Benzamides

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS) in drug discovery. nih.gov FBDD identifies low-molecular-weight compounds (fragments) that bind weakly to a biological target. wikipedia.org These initial fragment hits are then optimized and grown into more potent, lead-like molecules. nih.gov This method allows for a more efficient exploration of chemical space since a library of small fragments can represent a greater diversity of shapes and functionalities than a library of larger molecules. drughunter.com

Applying FBDD principles to a molecule like this compound would involve its deconstruction into constituent fragments.

Possible fragments for FBDD based on the parent compound:

Fragment A: An aminobenzamide core.

Fragment B: A benzylamine or N-methylbenzylamine fragment.

These fragments would be screened against the biological target. If one or both show binding, they can serve as starting points. Techniques like X-ray crystallography or NMR spectroscopy are often used to determine how these fragments bind, providing structural information that guides the process of linking or growing fragments to create a more potent molecule. drughunter.com The advantage of FBDD is that it can lead to leads with higher ligand efficiency, meaning they achieve their potency with a lower molecular weight. wikipedia.org

Advanced SAR Methodologies

To systematically explore the SAR of benzamide derivatives, advanced methodologies like Quantitative Structure-Activity Relationships (QSAR) and Design of Experiment (DoE) are employed. These computational and statistical tools help to rationalize the SAR data and guide the design of new, more potent analogs.

Quantitative Structure-Activity Relationships (QSAR)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com For a series of analogs based on this compound, a QSAR model could be developed to predict the activity of newly designed compounds before their synthesis. jppres.com

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties like hydrophobicity (LogP), electronic properties (e.g., Hammett constants), and steric properties (e.g., molar refractivity). jppres.com A statistical method, such as multiple linear regression, is then used to build an equation that correlates these descriptors with the observed biological activity (e.g., pIC₅₀). nih.gov

A typical QSAR equation might look like: pIC₅₀ = c₁(LogP) + c₂(σ) + c₃*(MR) + constant

Such models can reveal which properties are most important for activity. For instance, a positive coefficient for LogP would suggest that increasing hydrophobicity is beneficial for activity, guiding chemists to add lipophilic substituents. nih.gov

Table 2: Hypothetical QSAR Data for this compound Analogs

CompoundR1-substituent (on benzyl ring)LogPElectronic (σ)pIC₅₀
1H3.10.006.5
24-Cl3.80.237.1
34-CH₃3.6-0.176.8
44-OCH₃3.0-0.276.4
54-NO₂3.00.787.5

This table contains hypothetical data for illustrative purposes to demonstrate the principles of a QSAR study.

Design of Experiment (DoE) Approaches in SAR Studies

Design of Experiment (DoE) is a statistical methodology used to systematically plan and analyze experiments. brjac.com.br In medicinal chemistry, DoE can be applied to efficiently explore the chemical space around a lead compound and understand the SAR. shef.ac.uk Instead of varying one factor at a time, DoE allows for the simultaneous variation of multiple factors (e.g., different substituents at different positions), which is more efficient in time and resources. rsc.org

For the this compound scaffold, a DoE approach could be used to explore substitutions at two or more positions simultaneously, for example, on the benzyl ring (R1) and the benzamide ring (R2). A factorial or fractional factorial design would specify a set of compounds to be synthesized that covers a broad and diverse chemical space with a minimal number of molecules. shef.ac.uk Analysis of the biological data from this set can reveal not only the effect of each individual substituent but also any interaction effects between them.

Table 3: Illustrative DoE Matrix for SAR Exploration

ExperimentR1 (Benzyl Ring)R2 (Benzamide Ring)
1-H-H
2-Cl-H
3-H-F
4-Cl-F
5-CH₃-H
6-H-OCH₃
7-CH₃-OCH₃
8-Cl-OCH₃
9-CH₃-F

This table represents a simplified example of a DoE plan to systematically explore the chemical space around the parent scaffold.

Mechanistic Investigations at the Molecular and Cellular Level

Identification and Validation of Molecular Targets

Extensive searches were conducted to identify and validate the molecular targets of 3-Amino-4-(benzyl(methyl)amino)benzamide. However, no studies detailing its activity in enzyme inhibition, receptor interaction, or protein-protein interaction modulation were discovered.

No published research was found that investigated the inhibitory effects of this compound on enzymes such as poly (ADP-ribose) polymerase (PARP), tyrosine kinases, or histone deacetylases (HDACs). While the broader class of benzamides has been studied for such activities, data specific to this compound is not available.

There is no scientific literature available describing the agonistic or antagonistic activity of this compound at receptors such as G protein-coupled receptor 52 (GPR52) or neurokinin 1 (NK1) receptor.

No studies were identified that examined the potential for this compound to modulate protein-protein interactions, including any interaction with the FtsZ protein.

Cellular Pathway Modulation

Information regarding the effects of this compound on cellular pathways is not present in the current body of scientific literature.

No data is available from investigations into how this compound may modulate cellular signaling cascades.

There are no research findings on the effects of this compound on gene expression or protein regulation, including processes like histone acetylation.

Induction of Specific Cellular Phenotypes (e.g., Apoptosis, Cell Cycle Arrest)

Research on the related compound, 3-aminobenzamide (B1265367) (3-AB), has demonstrated its influence on crucial cellular processes such as cell cycle progression and apoptosis, primarily in the context of DNA damage.

Studies have shown that pretreatment with 3-AB can suppress G1 arrest and enhance G2 arrest in mouse embryonic fibroblast cells following gamma-irradiation. oatext.comresearchgate.net The suppression of G1 arrest was observed to be dependent on the timing of 3-AB administration, with the effect diminishing when the compound was added several hours after irradiation. oatext.comresearchgate.net The impact of 3-AB on G1 arrest also appears to be cell-phenotype dependent, with varying effects observed across different cell lines. oatext.comresearchgate.net

In the context of apoptosis, 3-AB has been investigated for its potential protective effects. In studies involving gamma irradiation-induced multiple organ damage in rats, pretreatment with specific doses of 3-AB showed a protective, anti-apoptotic effect. nih.gov This was associated with a reduction in caspase-3 expression, a key executioner enzyme in the apoptotic cascade. nih.gov Furthermore, 3-AB and other PARP inhibitors have been shown to protect target cells from apoptosis induced by human natural killer (NK) cells, suggesting an involvement of PARP in this form of cytotoxicity. nih.gov

Cell Line/ModelExperimental ConditionObserved PhenotypeReference
Mouse Embryonic Fibroblasts (C3D2F1 3T3-a)Gamma-irradiationSuppression of G1 arrest, enhancement of G2 arrest oatext.comresearchgate.net
RatsGamma-irradiationProtection against multiple organ damage, anti-apoptotic effect nih.gov
K562 Target CellsCo-culture with Natural Killer (NK) cellsInhibition of NK cell-mediated killing (apoptosis) nih.gov

Binding Mechanism Elucidation

The binding mechanism of 3-aminobenzamide as a PARP inhibitor has been a subject of study, providing a framework for understanding how similar small molecules might interact with their targets.

Biochemical Binding Assays

Biochemical assays are fundamental in determining the inhibitory activity of compounds like 3-aminobenzamide. To confirm the inhibitory effect of 3-AB on PARP activity within cells, researchers have measured changes in NAD+ levels, the substrate for PARP. oatext.comresearchgate.net Following gamma-irradiation, a decrease in cellular NAD+ is typically observed due to PARP activation. oatext.comresearchgate.net Treatment with 4 mM 3-AB was shown to prevent this irradiation-induced NAD+ decrease, indicating sufficient inhibition of cellular PARP activity at this concentration. oatext.comresearchgate.net

Ligand-Target Co-crystallography Studies

While specific co-crystallography studies for this compound are not available, the broader class of benzamide-based PARP inhibitors has been extensively studied through these methods. These studies have been crucial in revealing the binding mode of these inhibitors within the catalytic domain of PARP enzymes. Typically, the benzamide (B126) moiety mimics the nicotinamide (B372718) portion of the NAD+ substrate, forming key hydrogen bonds with amino acid residues in the active site. This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, thereby blocking the enzyme's function in DNA repair.

Biophysical Characterization of Interactions

Various biophysical techniques are employed to characterize the interaction between inhibitors and their target proteins. For benzamide derivatives, techniques such as isothermal titration calorimetry (ITC) could be used to determine the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). Surface plasmon resonance (SPR) is another powerful technique to measure the kinetics of binding and dissociation (kon and koff rates). While specific data for this compound is not present in the public domain, these methods are standard for characterizing the biophysical interactions of small molecule inhibitors.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 3-Amino-4-(benzyl(methyl)amino)benzamide, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles. This information is critical for understanding the molecule's shape and steric properties, which in turn influence its interactions with other molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net This analysis helps predict how the molecule will behave in chemical reactions, as the HOMO is the region most likely to donate electrons, while the LUMO is the region most likely to accept them. Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.comnih.gov

Table 1: Example of Global Reactivity Descriptors Calculated from HOMO-LUMO Energies for a Benzyl-containing Schiff Base Compound.
ParameterSymbolFormulaValue (eV)
HOMO EnergyEHOMO--0.26
LUMO EnergyELUMO--0.18
Energy GapΔEELUMO - EHOMO0.08
Chemical Hardnessη(ELUMO - EHOMO) / 20.04
Chemical Potentialμ(EHOMO + ELUMO) / 2-0.22
Electrophilicity Indexωμ2 / 2η0.58
Chemical SoftnessS1 / 2η11.55 eV-1
nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. nih.gov The map uses a color spectrum to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.govnih.gov Green represents areas of neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms, and positive potential around the hydrogen atoms of the amino groups.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. mdpi.comwalshmedicalmedia.com This method is crucial for predicting the binding mode and affinity of compounds like this compound with a specific biological target. The process involves placing the ligand into the binding site of the receptor and calculating a score that estimates the binding energy. mdpi.comekb.eg Successful docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. walshmedicalmedia.comnih.gov

Table 2: Example of Molecular Docking Results for a Benzamide (B126) Derivative with a Target Protein.
Ligand PoseBinding Energy (kcal/mol)Inhibition Constant (nM)Key Interacting ResiduesInteraction Type
1-8.90301.49GLN192, GLY143Hydrogen Bond
2-8.75-PHE140, MET165Hydrophobic Interaction
3-8.60-GLU166Hydrogen Bond
walshmedicalmedia.com

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can explore its conformational space, revealing the different shapes the molecule can adopt in solution. nih.govchemrxiv.org When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking studies. samipubco.com By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if its conformation and interactions change, providing a more dynamic and realistic view of the binding event. nih.govresearchgate.net

Virtual Screening Approaches for Ligand Discovery

There is currently no available research in the public domain that details the use of this compound in virtual screening campaigns for ligand discovery. Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. The application of this methodology to this compound, either as a scaffold for library design or as a hit compound from a screening process, has not been documented in published studies.

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the drug-like potential of a compound. However, specific predictive studies detailing the ADME profile of this compound are not found in the reviewed literature. General methodologies for such predictions are well-established, but their direct application and results for this compound are not published.

Comprehensive computational assessments of key molecular properties for this compound, such as aqueous solubility and membrane permeability, are not available in published research. These properties are fundamental to a compound's pharmacokinetic profile and are often calculated using various computational models (e.g., QSPR/QSAR models) based on the molecule's structure. Without specific studies, a detailed data table on these predicted properties cannot be compiled.

Information regarding the predicted metabolic stability of this compound is not documented in the scientific literature. Computational models that predict metabolic stability typically identify potential sites of metabolism by cytochrome P450 enzymes and estimate the compound's likely rate of metabolic turnover. Such analyses have not been published for this specific molecule.

There are no specific predictions or studies available in the literature concerning the potential of this compound to cross the blood-brain barrier (BBB). Computational models for BBB penetration are often used to assess the suitability of compounds for central nervous system (CNS) targets, but the results of such an analysis for this compound have not been made public.

Applications in Chemical Biology and Pre Clinical Research

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. These small molecules are designed to interact with specific targets, such as proteins, to elucidate their functions. The development of such probes often involves the synthesis of fluorescently tagged or affinity-based molecules.

Synthesis of Fluorescently Tagged Benzamide (B126) Probes

Fluorescently tagged probes are instrumental in visualizing and tracking biological molecules within cellular systems. The synthesis of such probes typically involves chemically linking a fluorophore to a parent compound. While this is a common strategy for various molecular scaffolds, specific examples of fluorescently tagged probes derived from 3-Amino-4-(benzyl(methyl)amino)benzamide are not documented in the available literature. However, the general principles of such synthesis are well-established. For instance, the synthesis of a fluorescent probe based on a different core structure, (Z)-3-((4-(4-aminobenzyl) phenyl) amino)-1,3-diphenylprop-2-en-1-one, has been reported, demonstrating the feasibility of creating such tools for biological imaging. nih.gov

Affinity-Based Probes for Target Identification

Affinity-based probes are crucial for identifying the specific protein targets of a bioactive compound. These probes are designed to bind covalently to their target, enabling subsequent isolation and identification. This methodology, known as activity-based protein profiling (ABPP), is a powerful tool in chemical biology. nih.gov Although the general methodology for creating affinity-based probes is well-understood, there are no specific reports of such probes being developed from this compound.

Role in Target Validation and Pathway Deconvolution

Once a potential drug target is identified, it is crucial to validate its role in disease and to understand the biological pathways it modulates. Chemical compounds play a vital role in this process through their use in various assays.

Use of the Chemical Compound in Functional Assays (e.g., Cell-based assays, Reporter assays)

Functional assays are fundamental to understanding the biological effects of a chemical compound. Cell-based assays can reveal a compound's impact on cellular processes like proliferation or apoptosis, while reporter assays can measure the modulation of specific signaling pathways. For example, the Tango assay, a gene reporter-based method, is used to measure G protein-coupled receptor (GPCR) recruitment of β-arrestin. nih.govchemrxiv.org While various benzamide derivatives have been evaluated in such assays, there is no specific data available for this compound.

Exploration in Phenotypic Screening Campaigns

Phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the compound's direct target. This approach has been successful in identifying novel drug candidates. While phenotypic screening campaigns often utilize diverse chemical libraries, there is no specific mention of this compound being included or identified as a hit in such campaigns in the reviewed literature.

Contribution to Pre-clinical Drug Discovery Efforts (excluding clinical trials)

Pre-clinical drug discovery encompasses the early stages of research aimed at identifying and optimizing new therapeutic agents before they are tested in humans. This includes lead identification and optimization through medicinal chemistry efforts. A study on 3-((4-Benzylpyridin-2-yl)amino)benzamides as GPR52 agonists provides an example of how benzamide scaffolds are optimized to improve potency and efficacy for potential therapeutic applications. nih.govnih.gov However, specific pre-clinical research focused on this compound is not available.

Lead Compound Identification and Optimization

In the realm of drug discovery, a "lead compound" is a chemical starting point that exhibits promising biological activity and serves as the foundation for developing new drug candidates. The process of lead optimization involves modifying the structure of the lead compound to enhance its desired properties, such as potency and selectivity, while minimizing undesirable effects.

The core structure of this compound is related to a class of compounds known as substituted aminobenzamides. Research into similar scaffolds has been active. For instance, derivatives of the closely related 3-amino-4-(methylamino)benzamide have been investigated as potent and selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), a key target in oncology and inflammatory diseases. In these studies, the 3-aminobenzamide (B1265367) core serves as a crucial pharmacophore, with modifications at the 4-amino position significantly influencing the compound's interaction with the target protein.

The process of optimizing such lead compounds typically involves a systematic exploration of structure-activity relationships (SAR). This is achieved by synthesizing a library of analogues where different chemical groups are introduced at various positions on the parent molecule. For example, replacing the methyl group with a benzyl (B1604629) group, as seen in this compound, represents a specific modification aimed at exploring the chemical space around the 4-amino position to potentially improve target binding or other pharmacological properties.

Table 1: Representative Modifications in Aminobenzamide Scaffolds for Lead Optimization

Position of ModificationExample ModificationPotential Impact
4-Amino GroupSubstitution with alkyl, aryl, or heteroaryl groupsAltering potency, selectivity, and pharmacokinetic properties
Benzamide RingIntroduction of substituents (e.g., halogens, alkyls)Modifying electronic properties and metabolic stability
Amide GroupConversion to other functional groupsExploring alternative binding modes

Identification of Novel Therapeutic Concepts at the Molecular Level

The exploration of compounds like this compound can lead to the identification of novel therapeutic concepts. By studying how such molecules interact with biological systems, researchers can uncover new molecular targets and pathways involved in disease processes.

The aminobenzamide scaffold has been instrumental in developing inhibitors for various protein kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. The specific substitution pattern on the aminobenzamide core dictates which kinase is targeted. For example, while some derivatives target CSF-1R, others might be designed to inhibit different kinases, thereby opening up new avenues for therapeutic intervention.

The identification of a potent and selective inhibitor for a particular biological target allows for its use as a chemical probe to study the function of that target in health and disease. This can validate the target for drug development and provide a deeper understanding of the molecular mechanisms underlying a specific pathology.

Development of Antiviral Agents (e.g., Ebola, Marburg)

The search for effective antiviral agents is a critical area of pharmaceutical research. The development of small molecules that can inhibit viral replication or entry into host cells is a key strategy in combating viral infections. While specific research on this compound as an antiviral agent against Ebola or Marburg viruses is not extensively documented in publicly available literature, the general approach involves screening compound libraries for activity against these viruses.

The discovery of antiviral drugs often begins with high-throughput screening of diverse chemical scaffolds. If a compound like this compound were to show activity in such a screen, it would become a hit compound, warranting further investigation. Subsequent steps would involve confirming its antiviral activity, determining its mechanism of action, and optimizing its structure to improve its efficacy and safety profile.

Exploration in Antifungal and Antibacterial Research

The rising threat of antimicrobial resistance has spurred the search for new antifungal and antibacterial agents with novel mechanisms of action. The exploration of diverse chemical scaffolds, including those based on aminobenzamides, is a crucial aspect of this research.

The general strategy for identifying new antifungal and antibacterial compounds involves screening them against a panel of pathogenic fungi and bacteria. Compounds that exhibit significant growth inhibition are then selected for further studies to determine their minimum inhibitory concentration (MIC), spectrum of activity, and mechanism of action.

While the specific antifungal or antibacterial properties of this compound are not well-established in the available scientific literature, its chemical structure presents a framework that could be explored for such activities. The presence of aromatic rings and amino groups are features found in many existing antimicrobial agents. Future research could involve synthesizing and testing this compound and its derivatives for their potential to combat microbial infections.

Future Directions and Emerging Research Avenues

Exploration of Novel Benzamide (B126) Architectures

The structural versatility of the benzamide core allows for extensive chemical modification to explore new structure-activity relationships (SAR). Future research will likely focus on the rational design and synthesis of novel benzamide architectures to improve potency, selectivity, and pharmacokinetic profiles.

Key strategies in this exploration include:

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to modulate the compound's properties. For instance, substituting the benzamide core with pyridine-linked 1,2,4-oxadiazoles has been explored to generate novel compounds with pesticidal activities. mdpi.comnih.gov

Scaffold Hopping and Ring System Modification: Moving beyond the traditional single aromatic ring to bicyclic or tricyclic systems can lead to compounds with entirely new biological activities. nih.gov For example, opening the indoline (B122111) ring of a known GPR52 agonist led to a new series of compounds with increased efficacy. nih.govchemrxiv.org

Introduction of Diverse Substituents: Synthesizing series of derivatives with varied substituents on the aromatic rings is a common strategy. Studies have shown that the position and nature of substituents, such as amino or hydroxy groups, can be indispensable for inhibitory activity against targets like histone deacetylases (HDACs). acs.org Similarly, modifications to different parts of a lead compound can significantly improve potency and efficacy. nih.govchemrxiv.org

The synthesis of these novel architectures often involves multi-step reaction sequences, including condensation, cyclization, and aminolysis reactions, to build complexity and diversity into the molecular framework. mdpi.comnih.govacs.orgnih.govmdpi.com

Integration with Advanced Screening Technologies

To efficiently evaluate the vast number of novel benzamide derivatives, integration with advanced screening technologies is crucial. High-Throughput Screening (HTS) allows for the rapid testing of millions of compounds against specific biological targets. youtube.com

Future applications in benzamide research will leverage:

Target-Based HTS: This approach involves screening compound libraries directly against a purified protein or enzyme target, such as a kinase or receptor. nih.gov This is particularly useful for identifying potent and selective inhibitors or activators.

Cell-Based HTS: These assays provide a more physiologically relevant context by testing compounds on whole cells. nih.gov This can help identify compounds that not only hit the intended target but also have the necessary permeability and stability to be active in a cellular environment. For example, cell-based measurements have been used to evaluate novel benzamide derivatives as smoothened antagonists. nih.gov

High-Content Screening (HCS): An extension of HTS, HCS uses automated microscopy and image analysis to assess multiple cellular parameters simultaneously, providing deeper insights into a compound's mechanism of action.

Acoustic Droplet Ejection Technology: This technology enables the transfer of nanoliter volumes of compounds, significantly miniaturizing assays. youtube.com This reduces the consumption of rare or expensive compounds and reagents, lowers costs, and increases throughput, allowing for the screening of larger and more diverse benzamide libraries. youtube.com

These advanced screening platforms, which combine robotics, sophisticated liquid handling, and data analysis, can accelerate the hit identification process from months to weeks, significantly speeding up the early stages of drug discovery for benzamide-based candidates. youtube.comaxxam.com

Application of Artificial Intelligence and Machine Learning in Benzamide Design

AI/ML ApplicationDescriptionRelevance to Benzamide Design
De Novo Drug Design Generative models (e.g., variational autoencoders, generative adversarial networks) create novel molecular structures with desired properties from scratch, without relying on existing templates. nih.govnih.govCan design entirely new benzamide scaffolds optimized for specific targets, potentially leading to compounds with greater novelty and improved intellectual property positions.
Predictive Modeling (QSAR) Quantitative Structure-Activity Relationship (QSAR) models correlate chemical structures with biological activities. 3D-QSAR and pharmacophore modeling identify key structural features required for activity. nih.govUsed to predict the potency of new benzamide derivatives before synthesis, prioritizing the most promising candidates and reducing wasted synthetic effort. nih.gov
ADMET Prediction ML models are trained on large datasets to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. rsc.orgAllows for early-stage virtual screening of benzamide libraries to filter out compounds likely to have poor pharmacokinetic profiles or toxicity issues, improving the success rate in later development stages. nih.gov
Virtual Screening AI-driven docking simulations and scoring functions can screen vast virtual libraries of benzamide compounds against a target's 3D structure to identify potential hits with high binding affinity. nih.govAccelerates the hit-finding process by computationally identifying the most promising benzamide derivatives for biological testing from millions of virtual compounds. nih.gov

A computational study on benzamide derivatives as glucokinase activators successfully used pharmacophore development, 3D-QSAR, and docking to identify essential features for activity and screen for potent new compounds. nih.gov Such approaches, integrating AI and ML, can significantly reduce the time and cost associated with discovering and optimizing novel benzamide-based drug candidates. nih.govacs.org

Expanding the Scope of Biological Targets for Benzamide Derivatives

While initially recognized for specific therapeutic areas, the benzamide scaffold has proven to be a "privileged structure" capable of interacting with a wide array of biological targets. Future research will continue to expand this scope, exploring benzamide derivatives for new and challenging diseases.

The versatility of the benzamide core is demonstrated by its successful application against a diverse set of targets, as detailed in the table below.

Biological Target ClassSpecific Target(s)Therapeutic Area
G-Protein Coupled Receptors (GPCRs) Smoothened (SMO) Receptor nih.gov, GPR52 nih.govchemrxiv.orgresearchgate.netCancer, Neuropsychiatric Disorders
Enzymes Histone Deacetylases (HDACs) acs.orgresearchgate.netnih.gov, Glucokinase nih.gov, DNA Methyltransferases (DNMTs) nih.gov, Sirtuin-2 (SIRT2) nih.gov, Acetylcholinesterase (AChE), BACE1 mdpi.comCancer, Diabetes, Huntington's Disease, Alzheimer's Disease
Kinases BCR-ABL, SRC, p38 researchgate.netCancer (Chronic Myeloid Leukemia)
Bacterial Proteins FtsZ researchgate.netInfectious Diseases

This broad target profile underscores the chemical tractability of the benzamide framework. Future efforts will likely involve screening existing and novel benzamide libraries against emerging therapeutic targets, including those involved in autoimmune diseases, viral infections, and metabolic disorders, further cementing the importance of this scaffold in modern drug discovery. researchgate.netscience.gov

Collaborative and Interdisciplinary Research Opportunities

The complexity of modern drug discovery necessitates a move away from siloed research toward more integrated, collaborative models. Advancing the field of benzamide-based therapeutics will heavily rely on fostering partnerships across different scientific disciplines and between academia and industry.

Key opportunities for collaboration include:

Academia-Industry Partnerships: Industry-funded research projects can provide academic labs with resources and access to industry-scale screening libraries and expertise, while industry partners benefit from academic innovation and novel discoveries. nih.gov Internships and guest lectures from industry professionals can also bridge the gap between academic training and the practical realities of drug discovery. acs.org

Multidisciplinary Teams: Effective drug development requires the close collaboration of medicinal chemists, structural biologists, pharmacologists, computational scientists, and clinicians. acs.org This interdisciplinary approach ensures that all aspects of a potential drug, from molecular design to clinical efficacy, are considered throughout the development process.

Open Science Initiatives: Sharing data and research tools through open-access platforms can accelerate discovery by allowing researchers globally to build upon each other's work, avoid redundant efforts, and collectively solve complex scientific challenges.

By embracing these collaborative and interdisciplinary approaches, the research community can more effectively harness the therapeutic potential of 3-Amino-4-(benzyl(methyl)amino)benzamide and the broader class of benzamide derivatives to address unmet medical needs. acs.org

Q & A

Q. What are the recommended synthetic routes for 3-Amino-4-(benzyl(methyl)amino)benzamide, and how can reaction conditions be optimized?

Answer: Synthesis typically involves sequential functionalization of the benzamide core. A plausible route is:

Amination : Introduce the benzyl(methyl)amino group at the 4-position via nucleophilic substitution or reductive amination. For example, reacting 4-nitrobenzamide with benzyl(methyl)amine under catalytic hydrogenation (H₂/Pd-C) .

Reduction : Reduce the nitro group at the 3-position to an amine using SnCl₂/HCl or catalytic hydrogenation .

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) for isolation.
Optimization Tips :

  • Monitor reaction progress with TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C for amidation) to improve yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.3–4.5 ppm in CDCl₃) and amine proton integration .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected m/z ~ 299.2 [M+H]⁺).
  • HPLC : C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
  • Melting Point : Compare observed mp (e.g., 128–132°C for similar benzamides ) to literature values.

Q. What solvents and storage conditions are optimal for this compound?

Answer:

  • Solubility : Soluble in DMSO, DMF, and ethanol; sparingly soluble in water. Use sonication or mild heating (40–50°C) for dissolution .
  • Storage : Store at 0–6°C under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to avoid light degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyl(methyl)amino group influence reactivity in cross-coupling reactions?

Answer:

  • Steric Hindrance : The bulky benzyl(methyl) group may reduce accessibility to catalytic sites in Pd-mediated couplings (e.g., Suzuki). Use ligands like XPhos to enhance efficiency .
  • Electronic Effects : The electron-donating methyl group increases electron density at the amino group, potentially accelerating electrophilic substitutions (e.g., nitration) at the 3-position. DFT calculations (B3LYP/6-31G*) can model charge distribution .
  • Case Study : Similar compounds with trifluoromethyl groups show altered regioselectivity in amidation .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved for this compound?

Answer: Troubleshooting Steps :

Purity Verification : Recheck via HPLC; impurities like unreacted nitro precursors may interfere .

Assay Conditions : Optimize pH (e.g., 7.4 for kinase assays) and DMSO concentration (<1% to avoid cytotoxicity).

Batch Consistency : Compare multiple synthetic batches using LC-MS to identify batch-specific byproducts .

Positive Controls : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity (LogP) : Predict using ChemAxon or Schrödinger’s QikProp. Expected LogP ~2.5 (similar to 4-aminobenzamide derivatives ).
  • Metabolic Stability : Apply CYP450 isoform docking (AutoDock Vina) to assess oxidation sites (e.g., benzyl C-H bonds).
  • ADMET : SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >50%) and blood-brain barrier penetration (low, due to polar amide group) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Synthetic Complexity : Introducing substituents (e.g., halogens at the 5-position) requires multi-step routes (e.g., diazotization-iodination ).
  • Biological Noise : Off-target effects (e.g., PARP inhibition by benzamide analogs ) complicate SAR. Use siRNA knockdowns to isolate target pathways.
  • Data Interpretation : Multivariate analysis (PCA or PLS regression) correlates electronic descriptors (Hammett σ) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.